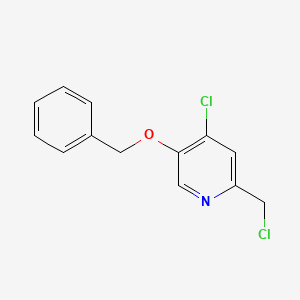![molecular formula C13H10F6N4 B1388474 7-(tert-butil)-2,4-bis(trifluorometil)-7H-pirrolo[2,3-d]pirimidina-5-carbonitrilo CAS No. 1174652-30-2](/img/structure/B1388474.png)
7-(tert-butil)-2,4-bis(trifluorometil)-7H-pirrolo[2,3-d]pirimidina-5-carbonitrilo
Descripción general
Descripción
“7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . This compound is part of a new series of pyrimidine-5-carbonitrile derivatives that have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
The synthesis of this compound involves a multi-step procedure . The derivatives of this compound were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts, and the process is carefully controlled to ensure the correct product is formed .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular weight of 397.02 . Its melting point is 249 °C . The IR (KBr, cm -1) values are 3265, 3396 (NH 2 str.) .Aplicaciones Científicas De Investigación
- Los derivados de pirido[2,3-d]pirimidin-5-ona han demostrado propiedades antiproliferativas . Notablemente, el compuesto API-1, que pertenece a esta clase, muestra promesa como agente antiproliferativo.
- Algunas pirido[2,3-d]pirimidinas exhiben actividad antimicrobiana . Su diversidad estructural permite la exploración de diferentes objetivos, incluidas las enzimas o receptores bacterianos.
- Las pirido[2,3-d]pirimidinas se han asociado con propiedades antiinflamatorias y analgésicas . Estos compuestos pueden modular las vías inflamatorias o los receptores del dolor.
- Ciertas pirido[2,3-d]pirimidinas exhiben efectos hipotensores . Pueden afectar la regulación de la presión arterial a través de interacciones con receptores vasculares o canales iónicos.
- Las pirido[2,3-d]pirimidinas se han explorado como agentes antihistamínicos . Estos compuestos pueden bloquear los receptores de la histamina, reduciendo las respuestas alérgicas.
- Los derivados de pirido[2,3-d]pirimidin-7-ona, como TKI-28, actúan como inhibidores de la tirosina quinasa . Estas moléculas interfieren con las vías de señalización involucradas en el crecimiento y la diferenciación celular.
- Otros derivados de pirido[2,3-d]pirimidin-7-ona inhiben la quinasa dependiente de ciclina 4 (CDK4) . CDK4 juega un papel crucial en la regulación del ciclo celular.
Actividad Antiproliferativa
Propiedades Antimicrobianas
Efectos Antiinflamatorios y Analgésicos
Actividad Hipotensora
Potencial Antihistamínico
Inhibición de la Tirosina Quinasa
Inhibición de la Quinasa Dependiente de Ciclina (CDK4)
En resumen, el andamiaje de pirido[2,3-d]pirimidina ofrece oportunidades emocionantes para el descubrimiento de fármacos en diversas áreas terapéuticas. Los investigadores continúan explorando sus actividades biológicas, mecanismos de acción y posibles aplicaciones clínicas. Para estudios más profundos, consulte la revisión reciente sobre pirido[2,3-d]pirimidinas . Leer el artículo completo
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
This interaction could involve binding to the target, leading to activation or inhibition of the target’s function .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to have diverse biological activities , suggesting that this compound could also have a wide range of effects at the molecular and cellular levels.
Safety and Hazards
Propiedades
IUPAC Name |
7-tert-butyl-2,4-bis(trifluoromethyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6N4/c1-11(2,3)23-5-6(4-20)7-8(12(14,15)16)21-10(13(17,18)19)22-9(7)23/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIGHMRWAWPPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C2=C(N=C(N=C21)C(F)(F)F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B1388392.png)
![Ethyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1388393.png)
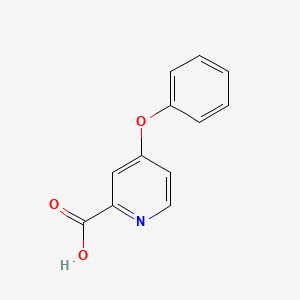
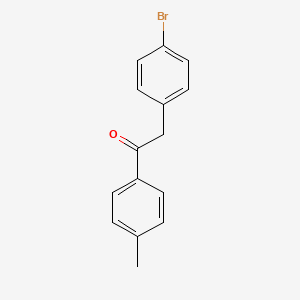
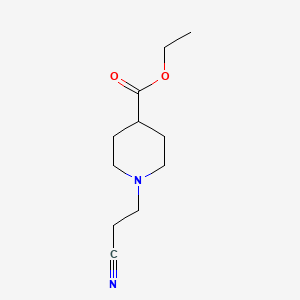


![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1388406.png)
![{3-[3-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}amine](/img/structure/B1388407.png)
![N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxybenzo[d]thiazol-2-amine](/img/structure/B1388409.png)
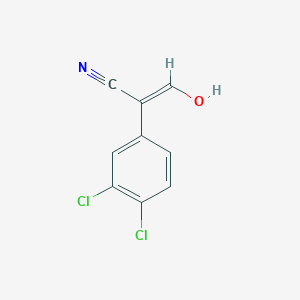
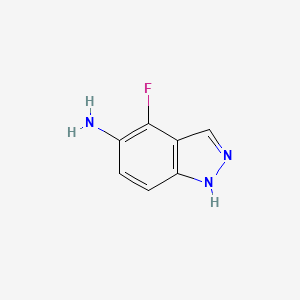
![N-hydroxy-5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide](/img/structure/B1388412.png)
